Fmoc-4-amino-D-phenylalanine
Overview
Description
Fmoc-4-amino-D-phenylalanine: is an organic compound that belongs to the class of Fmoc-protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis. This compound is particularly significant in the field of solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-4-amino-D-phenylalanine primarily targets bacterial cells, particularly Gram-positive bacteria . It has been found to exhibit antibacterial activity against a variety of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. It reduces the bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
This compound affects the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm . It affects the stability of the biofilm via direct interactions with ECM components and/or indirectly through reducing the bacterial cell population .
Result of Action
The result of this compound’s action is the reduction of bacterial load both in vitro and in skin wound infections of mice . It achieves this by reducing the components of the extracellular matrix in the biofilm, affecting its stability, and reducing the bacterial cell population .
Biochemical Analysis
Biochemical Properties
Fmoc-4-amino-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of peptide bonds during the synthesis of peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. This compound also interacts with enzymes involved in the deprotection process, ensuring the selective removal of the Fmoc group without affecting other functional groups .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA. This inhibition affects the stability of the biofilm and reduces bacterial cell population . Additionally, this compound can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can form micelles at higher concentrations, which disrupts bacterial cell membranes and leads to cell death. At lower concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . The Fmoc group also facilitates the self-assembly of peptides into nanofibrous structures, which can be used in various biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its antibacterial activity over time, but its efficacy may decrease due to degradation . The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have demonstrated that this compound can effectively reduce bacterial load in wound infections, but its effectiveness may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit bacterial growth and reduce bacterial load without causing significant toxicity. At higher doses, it can trigger oxidative and osmotic stress, leading to cell membrane disruption and cell death . In animal studies, this compound has shown potential as an antibacterial agent, but its effectiveness and safety need to be carefully evaluated to determine the optimal dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with other biomolecules. For example, this compound can be metabolized by enzymes that remove the Fmoc group, allowing it to participate in peptide bond formation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of this compound can affect its accumulation and activity in different tissues and organs .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cell membrane, where it disrupts bacterial cell membranes and exerts its antibacterial effects . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-D-phenylalanine typically involves the protection of the amino group of 4-amino-D-phenylalanine with the Fmoc group. This can be achieved by reacting 4-amino-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-amino-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the phenylalanine moiety.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various Fmoc-protected derivatives and modified phenylalanine compounds .
Scientific Research Applications
Chemistry: Fmoc-4-amino-D-phenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: This compound derivatives have shown antibacterial activity against Gram-positive bacteria .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and catalysis .
Comparison with Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-4-amino-D-phenylalanine but lacks the amino group on the phenyl ring.
Fmoc-4-cyano-D-phenylalanine: Contains a cyano group instead of an amino group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of the amino group on the phenyl ring, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNSJHHRPSUDO-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654387 | |
Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324017-21-2 | |
Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-4-Amino-D-phenylalanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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